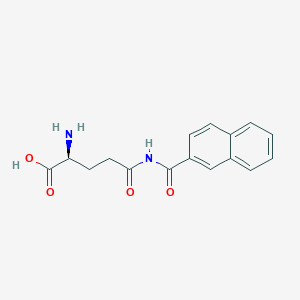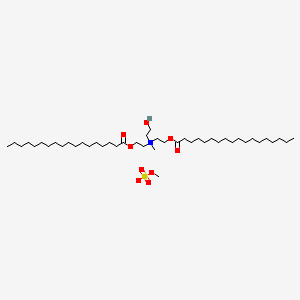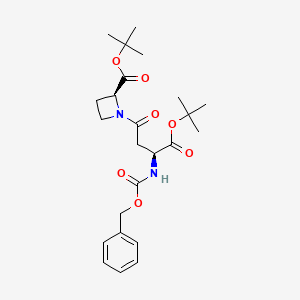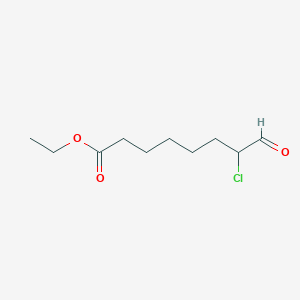![molecular formula C18H21NO B13820219 1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine is a complex organic compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes a furan ring and a naphthalene ring. The piperidine moiety adds to its structural complexity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine typically involves multiple steps. One common synthetic route includes the iodocyclization of 3-allyl-lawsone, followed by a nucleophilic substitution reaction of the iodized product. This is then followed by a Huisgen 1,3-dipolar cycloaddition reaction catalyzed by copper (I) to yield the final product . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine can be compared with other dihydronaphthofurans and piperidine derivatives. Similar compounds include:
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring.
1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)morpholine: This compound features a morpholine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the piperidine moiety, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H21NO |
|---|---|
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
1-(1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl)piperidine |
InChI |
InChI=1S/C18H21NO/c1-4-8-19(9-5-1)11-15-10-14-6-2-3-7-16(14)18-13-20-12-17(15)18/h2-3,6-7,10H,1,4-5,8-9,11-13H2 |
Clave InChI |
YXMKGAKVMNVSIV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=CC3=CC=CC=C3C4=C2COC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
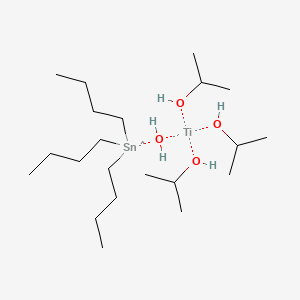
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
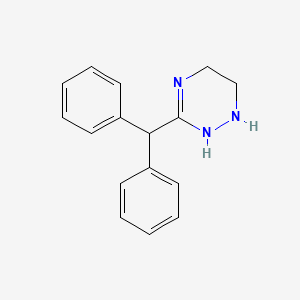
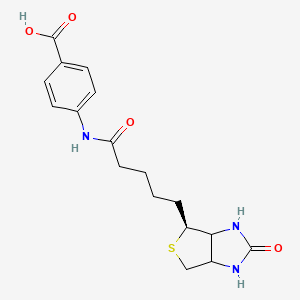
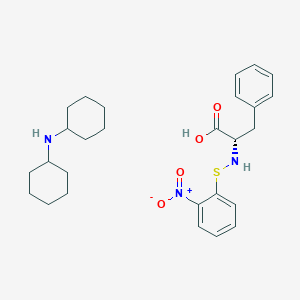
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)
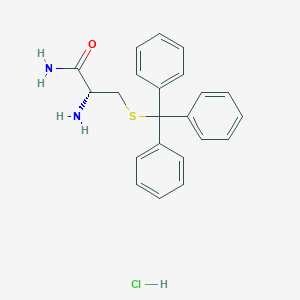
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
